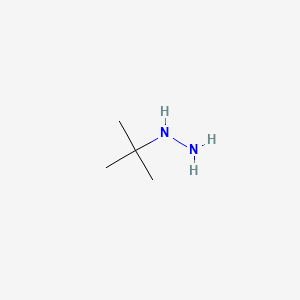

tert-Butylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,3)6-5/h6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQNAPSBHXFMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185875 | |

| Record name | Hydrazine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32064-67-8 | |

| Record name | (1,1-Dimethylethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32064-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032064678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone reagent in modern organic synthesis, tert-Butylhydrazine hydrochloride (t-BHH) plays a pivotal role in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, combining the steric bulk of a tert-butyl group with the reactivity of a hydrazine moiety, offer chemists a versatile tool for a myriad of chemical transformations. This guide, intended for the discerning researcher and development professional, moves beyond a cursory overview to provide a detailed exploration of the physical and chemical properties of t-BHH. By understanding the fundamental characteristics of this compound, from its solid-state behavior to its spectroscopic signature, scientists can unlock its full potential in their synthetic endeavors, ensuring reproducibility, scalability, and safety. This document is structured to provide not just data, but also the scientific context and experimental rationale behind the characterization of this important chemical entity.

Molecular and Structural Characteristics

This compound hydrochloride is the hydrochloride salt of this compound. The presence of the bulky tert-butyl group sterically hinders the adjacent nitrogen atom, influencing its reactivity and physical properties.

Molecular Formula: C₄H₁₃ClN₂[1][2]

Molecular Weight: 124.61 g/mol [1][2]

Chemical Structure:

Caption: Chemical structure of this compound hydrochloride.

Tabulated Physical Properties

A comprehensive understanding of a compound's physical properties is paramount for its effective use in research and development. The following table summarizes the key physical characteristics of this compound hydrochloride.

| Property | Value | Source(s) |

| Appearance | White to almost white or pale cream crystalline powder or crystals. | [3][4] |

| Melting Point | 190 - 194 °C | [1][2] |

| Boiling Point | No information available. | [1] |

| Density | No data available. | [1] |

| Vapor Pressure | No data available. | [1] |

| Solubility | ||

| Water | Soluble (almost transparent solution). | [1][4] |

| Methanol | Soluble. | [1][4] |

| DMSO | Soluble. | [1][4] |

| Ethanol | Soluble. | |

| Acetone | Soluble. | |

| Hygroscopicity | Hygroscopic. | [3][4] |

Spectroscopic and Crystallographic Profile

Spectroscopic analysis provides a fingerprint of a molecule, offering invaluable insights into its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound hydrochloride is expected to show distinct signals corresponding to the protons of the tert-butyl group and the hydrazine moiety. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, while the protons on the nitrogen atoms will appear as broader signals, and their chemical shifts can be influenced by the solvent and concentration.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon atoms in the molecule. It is expected to show two signals: one for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound hydrochloride will exhibit characteristic absorption bands for N-H, C-H, and N-N bonds.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | N-H | Stretching |

| 3000-2850 | C-H (sp³) | Stretching |

| ~1600 | N-H | Bending |

| ~1470 | C-H | Bending |

A representative IR spectrum can be found on ChemicalBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The fragmentation pattern of this compound hydrochloride would likely involve the loss of the hydrochloride and fragmentation of the tert-butyl group.

X-Ray Crystallography

The crystalline nature of this compound hydrochloride suggests that its three-dimensional structure can be determined by X-ray crystallography. This technique would provide precise information on bond lengths, bond angles, and the packing of the molecules in the crystal lattice.

Chemical Properties and Reactivity

The chemical behavior of this compound hydrochloride is dictated by the interplay of the nucleophilic hydrazine group and the sterically demanding tert-butyl substituent.

-

Stability: It is stable under normal conditions.[1]

-

Reactivity: As a hydrazine derivative, it is a versatile reagent in organic synthesis. It is particularly known for its use in the synthesis of heterocyclic compounds, such as pyrazoles.[4] The bulky tert-butyl group can influence the regioselectivity of these reactions.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1]

Experimental Protocols for Physical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed. The following section outlines methodologies for determining key physical properties of this compound hydrochloride, grounded in internationally recognized guidelines.

Workflow for Physical Property Characterization

Caption: A generalized workflow for the comprehensive physical and chemical characterization of a solid compound like this compound hydrochloride.

Melting Point Determination (as per OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary tube melting point apparatus

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation: Finely powder the dry this compound hydrochloride.

-

Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-4 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting range.

Water Solubility (as per OECD Guideline 105)

Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.

Apparatus:

-

Constant temperature water bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Flask Method):

-

Equilibration: Add an excess amount of this compound hydrochloride to a known volume of water in a flask.

-

Agitation: Agitate the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved substance in the filtrate using a validated analytical method.

Hygroscopicity (based on USP General Chapter <671>)

Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.

Apparatus:

-

Controlled humidity chamber or desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., 80% RH using a saturated solution of ammonium chloride).

-

Analytical balance

Procedure:

-

Initial Weighing: Accurately weigh a sample of dry this compound hydrochloride.

-

Exposure: Place the sample in the controlled humidity environment for a specified period (e.g., 24 hours).

-

Final Weighing: After the exposure period, re-weigh the sample.

-

Calculation: Calculate the percentage of weight gain to determine the extent of moisture absorption. The substance can then be classified according to pharmacopeial definitions (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound hydrochloride are crucial for ensuring laboratory safety.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place. It should be stored away from incompatible materials such as oxidizing agents.[1] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound hydrochloride, a key reagent in synthetic chemistry. By consolidating available data on its molecular characteristics, physical constants, spectroscopic profile, and reactivity, this document serves as a valuable resource for researchers and developers. The inclusion of standardized experimental protocols underscores the importance of rigorous characterization for ensuring the quality and consistency of chemical processes. While some physical properties like density and vapor pressure remain to be experimentally determined, the information presented herein provides a solid foundation for the safe and effective application of this compound hydrochloride in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound monohydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- Peters, et al. (n.d.).

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Butylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Haz-Map. (n.d.). This compound hydrochloride. Retrieved January 16, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.).

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 16, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 16, 2026, from [Link]

- Organic Chemistry Data. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved January 16, 2026, from [Link]

-

Chemsrc. (2025). This compound. Retrieved January 16, 2026, from [Link]

- Maricopa Open Digital Press. (n.d.).

- Kallam, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2776-2783.

- UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride. Retrieved January 16, 2026, from [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound 98 7400-27-3 [sigmaaldrich.com]

- 3. This compound hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound hydrochloride | 7400-27-3 [chemicalbook.com]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

A Guide to the Spectroscopic Characterization of tert-Butylhydrazine

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for tert-butylhydrazine, a crucial building block in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It offers not only reference data but also the underlying principles of spectral interpretation and detailed, field-proven protocols for data acquisition. The objective is to equip scientists with the necessary information to unequivocally confirm the structure, purity, and identity of this compound and its common salt form.

Introduction to this compound

This compound ((CH₃)₃CNHNH₂) is a mono-substituted alkylhydrazine characterized by a bulky tert-butyl group attached to a nitrogen atom.[1] This steric hindrance imparts unique reactivity and physical properties, making it a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds like pyrazoles. Given its role as a synthetic precursor, rigorous analytical characterization is paramount to ensure the integrity of downstream processes and the quality of final products.

Spectroscopic techniques are the cornerstone of this characterization. NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups and their bonding environment, and Mass Spectrometry elucidates the molecular weight and structural fragments. This guide will focus primarily on the data for This compound hydrochloride (CAS 7400-27-3) for NMR and IR analysis, as it is the common, more stable commercial form.[2][3] For Mass Spectrometry, data for the free base (CAS 32064-67-8) will be used, as the electron ionization process typically analyzes the volatile neutral molecule.[4]

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. The key features are the nine equivalent protons of the tert-butyl group, the exchangeable protons on the hydrazine moiety, a quaternary carbon, and three equivalent methyl carbons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise hydrogen and carbon environment of this compound. The data presented here is for the hydrochloride salt dissolved in DMSO-d₆, a common solvent for polar analytes.[5]

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound hydrochloride is remarkably simple and diagnostic. It displays three distinct signals corresponding to the different proton environments. The hydrochloride form, (CH₃)₃C-NH-NH₃⁺ Cl⁻, results in highly deshielded hydrazinic protons.

Table 1: ¹H NMR Data for this compound Hydrochloride

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Correlation |

|---|---|---|---|---|

| -C(CH₃ )₃ | 1.24 | Singlet | 9H | Nine equivalent protons of the tert-butyl group. The singlet multiplicity arises because there are no adjacent protons. |

| -NH - | 4.8 | Broad Singlet | 1H | Proton on the substituted nitrogen. Broadness is due to chemical exchange and quadrupolar coupling with the nitrogen atom. |

| -NH₃ ⁺ | 10.1 | Broad Singlet | 3H | Protons on the terminal, protonated nitrogen. The strong downfield shift is due to the positive charge and deshielding effect. |

Data sourced from ChemicalBook, acquired at 400 MHz in DMSO-d₆.[5]

¹³C NMR Spectral Data and Interpretation

Expertise & Causality: The absence of attached protons (a quaternary carbon) typically results in a much weaker signal intensity for the C(CH₃)₃ carbon compared to the CH₃ carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled acquisition.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Structural Correlation |

|---|---|---|---|

| -C(C H₃)₃ | 25 - 35 | Singlet | The three equivalent methyl carbons of the tert-butyl group. |

| -C (CH₃)₃ | 50 - 60 | Singlet | The quaternary carbon, shifted downfield due to its attachment to the electronegative nitrogen atom. |

Predicted values are based on standard chemical shift correlation tables.

Experimental Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound hydrochloride.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the salt and for observing the exchangeable N-H protons without interference from a solvent signal in that region.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Collect 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm (if TMS is not used).

-

Integrate the peaks in the ¹H spectrum to confirm the proton ratios.

-

Identify and label the peak positions in both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound hydrochloride is dominated by absorptions from N-H, C-H, and N-H bending vibrations.

IR Spectral Interpretation

The spectrum of the hydrochloride salt shows characteristic broad absorptions for the hydrazinium ion (-NH₃⁺) and the secondary amine N-H bond, in addition to the sharp C-H stretches of the tert-butyl group.

Table 3: Key IR Absorptions for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3200 - 2600 | Strong, Broad | N-H Stretch | -NH- and -NH₃⁺ (Hydrazinium ion) |

| ~2970 | Strong, Sharp | C-H Asymmetric Stretch | -C(CH₃)₃ |

| ~2870 | Medium, Sharp | C-H Symmetric Stretch | -C(CH₃)₃ |

| ~1600 - 1500 | Medium | N-H Bending (Scissoring) | -NH₃⁺ |

| ~1470 | Medium | C-H Bending (Asymmetric) | -C(CH₃)₃ |

| ~1370 | Medium | C-H Bending (Symmetric) | -C(CH₃)₃ |

Peak positions are interpreted from the spectrum available from ChemicalBook (KBr disc method).[4]

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound hydrochloride powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the volatile free base and a distinct fragmentation pattern that serves as a structural fingerprint.

Fragmentation Analysis

Upon electron impact, this compound (MW = 88.15 g/mol ) forms a molecular ion (M⁺•) at m/z 88.[4] This ion is unstable and undergoes fragmentation, with the most favorable pathway being the loss of a methyl radical to form a highly stable tertiary carbocation resonance structure.

Table 4: Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 88 | [C₄H₁₂N₂]⁺• | M⁺• | Molecular Ion |

| 73 | [(CH₃)₂C-NH-NH₂]⁺ | [M - CH₃]⁺ | Base Peak. Loss of a methyl radical (•CH₃) to form a stable fragment. |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | tert-Butyl cation. A very common and stable carbocation. |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation, likely from further fragmentation. |

Data sourced from the NIST Chemistry WebBook.[4][5]

Proposed Fragmentation Pathway

The primary fragmentation is driven by the formation of the most stable possible cation.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like this compound free base.

-

Sample Preparation:

-

Note: If starting with the hydrochloride salt, it must be neutralized to the free base prior to GC analysis. This can be done by dissolving the salt in water, adding a base (e.g., NaOH), extracting with a non-polar solvent (e.g., diethyl ether), and drying the organic layer.

-

Prepare a dilute solution of the this compound free base (~1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 250 °C, split mode (e.g., 50:1 split ratio).

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

MS Interface: Set transfer line temperature to 280 °C.

-

MS Source: Set ion source temperature to 230 °C. Use standard Electron Ionization (EI) at 70 eV.

-

MS Analyzer: Scan a mass range of m/z 35-300.

-

-

Analysis:

-

Inject 1 µL of the sample.

-

Acquire the data.

-

Analyze the resulting chromatogram to determine retention time and purity.

-

Extract the mass spectrum from the chromatographic peak and compare it to a reference library (e.g., NIST) to confirm identity.

-

Integrated Spectroscopic Workflow

A robust analytical workflow combines these techniques to provide orthogonal confirmation of the compound's identity and purity.

Caption: Integrated workflow for comprehensive spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is straightforward and highly informative. ¹H NMR provides a simple, diagnostic fingerprint of the tert-butyl and hydrazine protons. IR spectroscopy confirms the presence of the essential N-H and C-H functional groups. Finally, Mass Spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable [M-15]⁺ ion. By employing the integrated workflow and protocols described in this guide, researchers can confidently verify the identity and purity of this important synthetic reagent, ensuring the reliability and success of their scientific endeavors.

References

-

PubChem. (n.d.). This compound monohydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Hydrazine, (1,1-dimethylethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 16, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

- 1. This compound hydrochloride (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound hydrochloride(7400-27-3) IR Spectrum [m.chemicalbook.com]

- 5. This compound hydrochloride(7400-27-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Discovery of tert-Butylhydrazine

Abstract

This technical guide provides a comprehensive overview of tert-butylhydrazine, a pivotal intermediate in the chemical and pharmaceutical industries. Addressed to researchers, scientists, and drug development professionals, this document navigates the historical context of alkylhydrazine synthesis, delves into the detailed mechanisms and protocols of modern synthetic routes, and offers a comparative analysis of various methodologies. Emphasis is placed on the causality behind experimental choices, ensuring a deep, field-proven understanding of the synthesis and purification of this compound and its hydrochloride salt. This guide aims to be a self-validating resource, grounded in authoritative references and practical insights.

Introduction: The Significance of a Sterically Hindered Hydrazine

This compound is a mono-substituted, alkylated hydrazine distinguished by the presence of a bulky tertiary butyl group attached to one of the nitrogen atoms of the hydrazine core.[1] This steric hindrance is not a mere structural curiosity; it profoundly influences the molecule's reactivity and the regioselectivity of its subsequent reactions.[1] This unique characteristic has made this compound an invaluable building block in organic synthesis.[2] It is a key precursor in the production of a range of agrochemicals, including insecticides like tebufenozide, methoxyfenozide, and the miticide pyridaben.[3] Furthermore, its utility extends to the pharmaceutical sector and in the synthesis of complex heterocyclic compounds.[3][4] This guide will explore the journey of this important molecule, from its conceptual origins within the broader history of hydrazine chemistry to the refined industrial processes that enable its large-scale production today.

Historical Context: The Emergence of Alkylhydrazines

While the specific discovery of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader history of hydrazine chemistry. The journey began with the pioneering work of German chemists in the late 19th century.[1]

-

1875: Emil Fischer, a Nobel laureate, first coined the term "hydrazine" during his work with organic derivatives, specifically the synthesis of phenylhydrazine.[1]

-

1887: Theodor Curtius is credited with the first synthesis of hydrazine itself, in the form of its sulfate salt, from organic diazides.[1]

-

1895: The isolation of pure, anhydrous hydrazine was achieved by the Dutch chemist Cornelis Adriaan Lobry van Troostenburg de Bruyn.[1]

The 20th century saw a burgeoning interest in hydrazine and its derivatives, spurred by their potential as reducing agents and high-energy rocket propellants.[1][5] This led to the development of industrial-scale production methods like the Raschig process in 1906.[1] Early investigations into the alkylation of hydrazine revealed that direct reactions with alkyl halides were often difficult to control and could lead to mixtures of products.[6] It was noted that tertiary alkyl chlorides, in contrast to primary and secondary ones, tended to form mono-alkylhydrazines.[6] This observation laid the conceptual groundwork for the synthesis of sterically hindered hydrazines like this compound.

Primary Industrial Synthesis: The tert-Butanol Route

The most economically advantageous and widely practiced industrial synthesis of this compound is the reaction of tert-butanol with a hydrazine salt in the presence of a hydrohalogenic acid.[7][8] This method is typically carried out to produce the more stable hydrochloride salt of this compound.

Reaction Mechanism: An S(_N)1 Pathway

The reaction proceeds via a substitution nucleophilic unimolecular (S(_N)1) mechanism, which is characteristic of reactions involving tertiary alcohols in acidic conditions.[9][10] The key to this process is the formation of a stable tertiary carbocation.

Here is a step-by-step breakdown of the mechanism:

-

Protonation of the Alcohol: The hydroxyl group of tert-butanol is protonated by the strong acid (e.g., HCl) present in the reaction mixture. This converts the poor leaving group (-OH) into a good leaving group (-OH(_2)( ^+)).

-

Formation of the tert-Butyl Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a planar, sp

-hybridized tert-butyl carbocation. This is the slow, rate-determining step of the reaction.[8] -

Nucleophilic Attack by Hydrazine: The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbocation.

-

Deprotonation: The resulting protonated tert-butylhydrazinium ion is deprotonated to yield the final product, this compound, which is then protonated by the excess acid to form its hydrochloride salt.

The presence of an excess of a hydrogen halide or a hydrazine dihydrohalide is crucial for the success of this reaction. Attempts to react hydrazine monohydrochloride with tert-butanol without this excess acid lead to the dehydration of tert-butanol to isobutylene, with no formation of this compound.[7][8] The excess acid ensures a sufficiently acidic environment to promote the formation of the tert-butyl carbocation and suppresses the competing elimination reaction.

Diagram of the S(_N)1 Synthesis of this compound

Caption: S(_N)1 mechanism for the synthesis of this compound hydrochloride from tert-butanol.

Experimental Protocol: Synthesis of this compound Hydrochloride

The following protocol is a representative example derived from patented industrial processes.[7][8]

Materials:

-

Hydrazine monohydrochloride (H

HCl) -

Concentrated hydrochloric acid (HCl)

-

tert-Butanol (t-BuOH)

-

Water

Equipment:

-

A glass-lined reaction vessel equipped with a reflux condenser, thermometer, stirrer, and a dropping funnel.

Procedure:

-

Charge the reaction vessel with hydrazine monohydrochloride, concentrated hydrochloric acid, and water.

-

Heat the mixture to 100-105 °C with stirring.

-

Add tert-butanol dropwise to the heated mixture over a period of several hours, maintaining the temperature between 100-105 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 30 minutes.

-

Cool the reaction mixture to initiate crystallization of this compound hydrochloride.

-

Isolate the product by filtration, wash with a small amount of cold solvent, and dry.

Purification of this compound Hydrochloride

Industrially produced this compound hydrochloride may contain unreacted starting materials or byproducts. A patented purification process utilizes ferric chloride to improve the purity.[11]

Protocol for Purification:

-

In a reaction vessel, add crude this compound hydrochloride to ethanol and stir for 10-30 minutes.

-

Cool the mixture to 0-4 °C.

-

Add ferric chloride and continue to react at 0-4 °C for 1-3 hours.

-

Filter the mixture immediately after the reaction is complete.

-

Wash the filter cake with a small amount of cold ethanol.

-

Dry the purified product to obtain high-purity this compound hydrochloride.

Alternative Synthetic Routes

While the tert-butanol route is dominant industrially, other synthetic strategies exist and are valuable to consider in a research and development context.

Alkylation of Hydrazine Derivatives

Direct alkylation of hydrazine with tert-butyl halides is generally inefficient due to poor control over the degree of substitution.[12] However, the use of protected hydrazines offers a more controlled approach. For instance, di-tert-butyl hydrazine-1,2-dicarboxylate can be selectively mono- or di-alkylated under mild conditions.[4]

General Workflow for Alkylation of Protected Hydrazine:

Caption: General workflow for the synthesis of this compound via alkylation of a protected hydrazine.

A Chinese patent describes the synthesis of this compound hydrochloride from tert-butyl bromide and a protected hydrazine, achieving a yield of 70%.

Reductive Amination

Reductive amination is a versatile method for amine synthesis that involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[13][14] In the context of this compound synthesis, this would theoretically involve the reaction of acetone with hydrazine to form acetone hydrazone, followed by reduction. However, the reductive amination of aliphatic ketones with this compound has been reported to be unsuccessful in some cases.[12]

Gabriel Synthesis: A Non-Viable Route

The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides.[15] It involves the alkylation of potassium phthalimide followed by hydrazinolysis. However, this method is not suitable for the synthesis of tert-butylamine, and by extension this compound.[6][16] The reaction requires an S(_N)2 substitution, but tertiary alkyl halides like tert-butyl bromide do not undergo S(_N)2 reactions due to steric hindrance. Instead, under the basic conditions of the Gabriel synthesis, they readily undergo E2 elimination to form alkenes.[6]

Comparative Analysis of Synthetic Methods

The choice of synthetic route for this compound depends on factors such as scale, cost of starting materials, and desired purity.

| Synthetic Route | Starting Materials | Typical Yield | Advantages | Disadvantages | Reference(s) |

| S(_N)1 from tert-Butanol | tert-Butanol, Hydrazine Salt, HCl | >95% | Economical, high yielding, suitable for large-scale production. | Requires careful control of acidity to prevent side reactions. | [7][8] |

| Alkylation of Protected Hydrazine | tert-Butyl Bromide, Protected Hydrazine | ~70% | Good control over substitution. | Requires protection and deprotection steps, may be less economical. | [4] |

| Synthesis from Isobutylene | Isobutylene, Hydrazine, Inorganic Acid | Not specified | Utilizes a readily available C4 feedstock. | Details of yield and conditions are less documented. | [17] |

| Reductive Amination | Acetone, Hydrazine | Potentially low | A common method for amine synthesis. | Reported to be unsuccessful for aliphatic ketones with this compound. | [12] |

| Gabriel Synthesis | tert-Butyl Halide, Potassium Phthalimide | Not applicable | A classic method for primary amines. | Fails for tertiary halides due to competing elimination reactions. | [6][16] |

Spectroscopic and Physicochemical Data

Accurate characterization of this compound and its hydrochloride salt is essential for quality control and research applications.

This compound Hydrochloride (C(4)H({13})ClN(_2))

-

Appearance: White crystalline powder.

-

Molecular Weight: 124.61 g/mol .[15]

-

Solubility: Soluble in water and methanol.[3]

-

Spectroscopic Data:

- H NMR: Spectra are available in public databases.

- C NMR: Spectra are available in public databases.

-

IR: Spectra are available in public databases.

Safety and Handling

This compound and its salts are hazardous chemicals and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[15]

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) before handling this compound or its derivatives.

Conclusion

This compound stands as a testament to the nuanced interplay of steric and electronic effects in organic chemistry. Its synthesis, primarily achieved through an elegant and efficient S(_N)1 reaction of tert-butanol with hydrazine salts, is a cornerstone of industrial organic synthesis. While alternative routes exist, the tert-butanol method remains superior for large-scale production due to its high yields and economic viability. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for optimizing existing processes and for the development of novel applications for this versatile chemical intermediate. As the demand for advanced agrochemicals and pharmaceuticals continues to grow, the importance of robust and well-understood synthetic pathways for key building blocks like this compound will only increase.

References

- CN109053485B - A kind of purification process of this compound hydrochloride - Google P

-

How tert-butylamine is prepared, Chemistry - Expertsmind.com. (URL: [Link])

-

SN1 reaction - Proteopedia, life in 3D. (URL: [Link])

-

(a) Could tert-butylamine be prepared by the Gabriel synthesis? If so, wr.. - Filo. (URL: [Link])

-

This compound monohydrochloride | C4H13ClN2 | CID 81889 - PubChem. (URL: [Link])

-

Facile Synthesis of Mono-, Di-, and Trisubstituted Alpha-Unbranched Hydrazines - American Chemical Society. (URL: [Link])

-

Reductive Amination with Borohydride & Borane Reducing Agents - Studylib. (URL: [Link])

- CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google P

-

Gabriel Phthalimide Synthesis Mechanism - Unacademy. (URL: [Link])

- US4435600A - Process for preparation of tertiary butyl hydrazine - Google P

- EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google P

-

Process for preparation of tertiary butyl hydrazine - European Patent Office - EP 0116198 A1 - Googleapis.com. (URL: [Link])

-

Gabriel synthesis - Wikipedia. (URL: [Link])

-

Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])

-

The Role of this compound Hydrochloride in Organic Synthesis. (URL: [Link])

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (URL: [Link])

-

A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry. (URL: [Link])

-

Process for the preparation of tertiary butyl hydrazine hydrohalogenide - European Patent Office - EP 0779274 B1 - Googleapis.com. (URL: [Link])

-

The SN1 Reaction Mechanism and SN1 Practice Problems - Chemistry Steps. (URL: [Link])

-

Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides - Organic Chemistry Portal. (URL: [Link])

-

Reductive amination - Wikipedia. (URL: [Link])

-

Reductive Amination | Synthesis of Amines - YouTube. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (URL: [Link])

-

Myers Chem 115. (URL: [Link])

- CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google P

-

tert-BUTYLAMINE - Organic Syntheses Procedure. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

Reductive Amination - Common Conditions. (URL: [Link])

-

Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

-

This compound | C4H12N2 | CID 81890 - PubChem - NIH. (URL: [Link])

-

FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound hydrochloride | 7400-27-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. US4435600A - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 7. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic methodology for alkyl substituted hydrazines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Hydrazines - Wikipedia [en.wikipedia.org]

- 12. Cas Landing [thermofisher.com]

- 13. This compound monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. This compound hydrochloride(7400-27-3) IR Spectrum [m.chemicalbook.com]

- 17. This compound hydrochloride(7400-27-3) 1H NMR [m.chemicalbook.com]

Theoretical Insights into the Reactivity of Tert-butylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butylhydrazine ((CH₃)₃CNHNH₂) is a versatile chemical reagent whose utility in organic synthesis and coordination chemistry is dictated by the nuanced interplay of its electronic structure and conformational flexibility.[1] This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the reactivity of this compound. By leveraging high-level computational methods, primarily Density Functional Theory (DFT), researchers have gained profound insights into its conformational landscape, bond energetics, and mechanistic pathways in various reactions. This document synthesizes these findings, offering a detailed exploration of the molecule's fundamental properties and their implications for its chemical behavior, from acting as a potent reducing agent to its role as a precursor for carbon-centered radicals.[2][3]

Introduction: The Dual Personality of this compound

This compound (t-BuNHNH₂) is a substituted hydrazine that features a sterically demanding tert-butyl group attached to one of the nitrogen atoms. This structural feature imparts unique reactivity compared to hydrazine or methylhydrazine.[4][5] It is widely used in organic synthesis, including in the formation of heterocycles and as a reducing agent.[1] A notable application is its exceptional selectivity in the reduction of actinides like Neptunium(VI), a process critical in nuclear fuel reprocessing.[2] Understanding the underlying principles of its reactivity is paramount for optimizing existing applications and designing new synthetic methodologies.

Theoretical and computational chemistry provides a powerful lens to investigate transient species, reaction mechanisms, and fundamental molecular properties that are often difficult to probe experimentally.[6] For this compound, computational studies have been instrumental in explaining its conformational preferences, the strength of its chemical bonds, and the intricate steps involved in its reactions, particularly those involving radical intermediates.[3]

Fundamental Molecular Properties: A Theoretical Dissection

The reactivity of any molecule is fundamentally governed by its structure and electronic properties. For this compound, computational analysis has been key to understanding these aspects.

Conformational Analysis

Like other hydrazines, this compound exhibits rotational isomerism around the N-N bond. The two primary conformers are the gauche and anti forms, arising from the relative orientation of the lone pairs on the adjacent nitrogen atoms. The bulky tert-butyl group introduces significant steric hindrance, which influences the relative stability of these conformers.

-

Gauche Conformer: The lone pairs are approximately orthogonal, minimizing electrostatic repulsion.

-

Anti Conformer: The lone pairs are oriented 180° apart.

Computational studies, typically employing methods like Møller-Plesset perturbation theory (MP2) or DFT with appropriate basis sets (e.g., 6-311++G(d,p)), are used to optimize the geometries of these conformers and calculate their relative energies.[7] This analysis is crucial as the dominant conformation in a given environment can dictate which reaction pathway is favored.

Computational Protocol: Conformational Analysis

-

Structure Building: Construct the initial geometries for both gauche and anti conformers of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT functional suitable for non-covalent interactions (e.g., M06-2X or B3LYP-D3) with a sufficiently large basis set (e.g., 6-311+G(d,p)). This step finds the lowest energy structure for each isomer.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Comparison: Compare the ZPVE-corrected total energies of the conformers to determine their relative stability.

Electronic Structure and Frontier Molecular Orbitals

The distribution of electrons within the molecule, particularly in the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a primary indicator of reactivity.[8]

-

HOMO: For this compound, the HOMO is typically localized on the nitrogen atoms, specifically the lone pair of the terminal -NH₂ group. This indicates that the molecule will act as a nucleophile or electron donor from this site.

-

LUMO: The LUMO is generally an antibonding orbital (σ*) associated with the N-H and N-N bonds. Its energy and location suggest sites susceptible to nucleophilic attack or electron acceptance.

The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and stability.[9] A smaller gap implies that the molecule is more polarizable and reactive. DFT calculations are routinely used to visualize these orbitals and compute their energies, providing a rationale for the molecule's behavior in different chemical environments.

Bond Dissociation Energies (BDEs)

The strength of a chemical bond, quantified by its Bond Dissociation Energy (BDE), is critical for understanding thermal stability and reactions involving bond cleavage, especially radical reactions.[10] For this compound, the key BDEs are for the N-H, N-N, and C-N bonds.

Homolytic cleavage of these bonds generates radical species:

-

N-H cleavage: (CH₃)₃CNHNH• (tert-butylhydrazyl radical) + H•

-

N-N cleavage: (CH₃)₃CNH• (tert-butylaminyl radical) + •NH₂

-

C-N cleavage: (CH₃)₃C• (tert-butyl radical) + •NHNH₂

Computational methods provide a reliable way to calculate these BDEs.[6][11] High-level composite methods (e.g., G3, G4) or DFT functionals benchmarked for thermochemistry (e.g., M06-2X) are often employed.[12] These calculations have shown that the N-H bond is typically the weakest, making hydrogen atom abstraction (HAT) a common initial step in its radical chemistry.[13]

| Bond in this compound | Typical Calculated BDE (kcal/mol) | Implication |

| N-H (on -NH₂ group) | ~75-85 | Most likely site for hydrogen atom abstraction.[14] |

| N-N | ~60-70 | Susceptible to cleavage, especially at elevated temperatures. |

| C-N | ~75-85 | Stronger than the N-N bond, but can cleave under certain conditions. |

| Table 1: Representative calculated Bond Dissociation Energies (BDEs) for this compound. Actual values vary with the level of theory used. |

Key Reaction Mechanisms: A Theoretical Perspective

Role as a Reducing Agent and Radical Pathways

This compound is an effective reducing agent, a function rooted in its ability to donate electrons or hydrogen atoms. Theoretical studies have been pivotal in mapping out the mechanisms of these reactions.

In the reduction of Np(VI), for instance, DFT calculations revealed a multi-step process. The reaction is initiated by an outer-sphere electron transfer, forming a this compound radical cation intermediate ([(CH₃)₃CNHNH₂]⁺•).[2] This radical cation is then capable of reducing a second Np(VI) ion via a hydrogen transfer mechanism.[2] This dual-pathway reactivity highlights the versatility of the molecule.

The generation of carbon-centered radicals from this compound is another significant area of its reactivity.[3] Oxidation of this compound can lead to the formation of a tert-butyldiazenyl radical ((CH₃)₃CN=N•), which rapidly loses N₂ to generate the highly useful tert-butyl radical ((CH₃)₃C•). This pathway is central to its use in C-C bond formation reactions.[15]

Caption: Generation of a tert-butyl radical from this compound for C-C bond formation.

Atmospheric Chemistry: Reaction with Hydroxyl Radicals

The fate of volatile organic compounds in the atmosphere is often determined by their reaction with hydroxyl radicals (•OH).[16] For hydrazine and its derivatives, this is a key degradation pathway.[13] Theoretical studies on the reaction of tert-butylamine (a related compound) and hydrazine with •OH radicals provide a model for this compound's atmospheric reactivity.[13][16]

These studies show that the reaction proceeds primarily through hydrogen abstraction from the amino (-NH₂) group.[16] This is consistent with the BDE calculations showing the N-H bond to be the most labile. The resulting tert-butylhydrazyl radical can then undergo further reactions with atmospheric oxidants like O₂ and NOx.

Caption: A typical DFT workflow for investigating a reaction mechanism.

Conclusion and Future Outlook

Theoretical studies, predominantly using DFT, have provided an indispensable framework for understanding the reactivity of this compound. They have successfully rationalized its conformational behavior, quantified bond strengths, and detailed complex reaction mechanisms involving radical intermediates. This computational insight allows for the prediction of its behavior in novel chemical environments and aids in the rational design of new synthetic methods.

Future research will likely focus on more complex systems, such as its interactions with enzymatic active sites or its behavior on catalytic surfaces. The continued development of computational methods, including machine learning and advanced ab initio techniques, will enable even more accurate predictions of reactivity, further cementing the synergistic relationship between theoretical and experimental chemistry in advancing molecular science.[6]

References

-

Title: Theoretical insights into the reduction reaction of Np(VI) by this compound Source: Journal of Radioanalytical and Nuclear Chemistry URL: [Link]

-

Title: Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis Source: Moroccan Journal of Chemistry URL: [Link]

-

Title: Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis | Request PDF Source: ResearchGate URL: [Link]

-

Title: DFT and Topological Insights into the Structural and Reactive Features of a Pyridine Based Hydrazone Source: ResearchGate URL: [Link]

-

Title: Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90 | Request PDF Source: ResearchGate URL: [Link]

-

Title: Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method Source: Science and Education Publishing URL: [Link]

-

Title: Conformational Analysis Source: Unknown URL: [Link]

-

Title: Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: MDPI URL: [Link]

-

Title: Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms Source: University of South Carolina Scholar Commons URL: [Link]

-

Title: Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities Source: ResearchGate URL: [Link]

-

Title: The Role of this compound Hydrochloride in Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Theory (Bond Dissociation Energies) Source: Sandia National Laboratories URL: [Link]

-

Title: Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Computational Chemistry Source: YouTube URL: [Link]

-

Title: Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere | Request PDF Source: ResearchGate URL: [Link]

-

Title: Bond dissociation energy - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods Source: MDPI URL: [Link]

-

Title: Atmospheric reaction of hydrazine plus hydroxyl radical Source: Nature URL: [Link]

-

Title: Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives Source: ResearchGate URL: [Link]

-

Title: 4: Radical Reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Rotational spectra and computational analysis of two conformers of leucinamide Source: PubMed URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 7. Rotational spectra and computational analysis of two conformers of leucinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Atmospheric reaction of hydrazine plus hydroxyl radical - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theory [ch.ic.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Computational Analysis of tert-Butylhydrazine Reactions

Abstract

Tert-butylhydrazine is a versatile reagent in organic synthesis, utilized in a range of transformations from the deoxygenation of carbonyls to the construction of complex heterocyclic scaffolds. A thorough understanding of its reaction mechanisms is paramount for optimizing existing protocols and for the rational design of novel synthetic strategies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the computational methodologies employed to elucidate the intricacies of this compound reactions. We will delve into the theoretical underpinnings of these computational approaches, present detailed workflows for analyzing key reaction classes, and provide insights into the interpretation of the resulting data, thereby bridging the gap between theoretical calculations and practical synthetic chemistry.

Introduction: The Chemical Versatility of this compound

This compound [(CH₃)₃CNHNH₂] is a substituted hydrazine that exhibits a rich and varied reactivity profile. The presence of the sterically demanding tert-butyl group significantly influences its chemical behavior compared to unsubstituted hydrazine, often leading to enhanced selectivity in its reactions. Its utility in organic synthesis is primarily centered around several key transformations:

-

Hydrazone Formation: Like other primary hydrazines, this compound readily condenses with aldehydes and ketones to form tert-butylhydrazones. These hydrazones are not merely stable derivatives but are crucial intermediates in seminal reactions such as the Wolff-Kishner reduction and the Fischer indole synthesis.

-

Reductive Capabilities: The N-N bond in this compound makes it a potent reducing agent. It has demonstrated notable selectivity in the reduction of certain metal ions, a property that is of interest in various fields, including nuclear chemistry.[1]

-

Heterocycle Synthesis: As a bifunctional nucleophile, this compound is a valuable building block for the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.

The transient and often elusive nature of the intermediates and transition states in these reactions makes their experimental characterization challenging. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for mapping out the potential energy surfaces of these transformations, providing invaluable insights into reaction mechanisms, kinetics, and selectivity.

The Computational Chemist's Toolkit: Methodologies for Analyzing Hydrazine Reactions

The successful computational analysis of any reaction hinges on the judicious selection of theoretical methods. This section outlines the core components of a robust computational protocol for studying this compound reactions, emphasizing the rationale behind these choices to ensure scientific integrity.

Density Functional Theory (DFT): The Workhorse of Mechanistic Studies

DFT has become the method of choice for investigating the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy.[2] The selection of the appropriate density functional is critical for obtaining reliable results.

-

Recommended Functionals:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has a long and successful track record for a wide range of organic reactions and is a good starting point for many studies.[3][4]

-

M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This meta-hybrid GGA functional often provides improved accuracy for main-group thermochemistry, kinetics, and non-covalent interactions, which can be important in crowded transition states.[5]

-

-

Causality Behind Functional Choice: The choice of functional is dictated by the nature of the chemical system and the reaction being studied. For reactions involving significant electron correlation effects or dispersion interactions, functionals like M06-2X are often preferred. It is always good practice to benchmark results against experimental data or higher-level calculations when available.

Basis Sets: The Language of Molecular Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Recommended Basis Sets:

-

Pople Style Basis Sets (e.g., 6-311+G(d,p)): This notation indicates a triple-zeta basis set for the valence electrons, augmented with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This level of theory is often sufficient for obtaining accurate geometries and energies for organic reactions.[3][4]

-

Correlation-Consistent Basis Sets (e.g., cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy single-point energy calculations on geometries optimized with a smaller basis set.

-

-

Expert Insight on Basis Set Selection: For geometry optimizations and frequency calculations, a moderately sized basis set like 6-31G* may be used to conserve computational resources, followed by single-point energy calculations with a larger basis set like 6-311+G(d,p) or cc-pVTZ for more accurate energy determination. This multi-level approach is a common and effective strategy in computational chemistry.

Modeling the Reaction Environment: The Role of the Solvent

Most organic reactions are performed in solution, and the solvent can have a profound effect on the reaction mechanism and energetics.

-

Implicit Solvent Models (e.g., PCM - Polarizable Continuum Model): These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.[3][4] The SMD (Solvation Model based on Density) is another widely used and reliable implicit solvent model.

-

Explicit Solvent Models: In cases where specific solvent-solute interactions, such as hydrogen bonding, are expected to play a crucial role in the mechanism, including a few explicit solvent molecules in the calculation along with an implicit solvent model can provide a more accurate picture.

A Step-by-Step Guide to Computational Workflow

A systematic computational workflow is essential for a thorough and reliable investigation of a reaction mechanism. The following protocol represents a self-validating system for the analysis of this compound reactions.

The General Computational Protocol

Caption: A generalized workflow for computational reaction mechanism analysis.

Experimental Protocol: A Detailed Computational Workflow

-

Geometry Optimization of Reactants, Intermediates, and Products:

-

Objective: To find the lowest energy conformation of all stable species on the potential energy surface.

-

Procedure:

-

Construct the 3D structure of the molecule.

-

Perform an initial conformational search using a lower level of theory (e.g., molecular mechanics) to identify low-energy conformers.

-

Optimize the geometry of the lowest energy conformer using the chosen DFT method and basis set (e.g., B3LYP/6-311+G(d,p)) with a solvent model (e.g., PCM).

-

Confirm that the optimized structure is a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

-

Transition State (TS) Guess Generation:

-

Objective: To generate a reasonable starting geometry for the transition state optimization.

-

Procedure: This can be achieved through various methods, from chemical intuition to automated tools that interpolate between reactant and product structures.

-

-

Transition State Optimization:

-

Objective: To locate the saddle point on the potential energy surface that connects the reactants and products.

-

Procedure: Use an appropriate algorithm (e.g., Berny algorithm in Gaussian) to optimize the TS guess to a first-order saddle point.

-

-

Frequency Calculation of the Transition State:

-

Objective: To verify the nature of the optimized transition state and to calculate thermochemical data.

-

Procedure: A frequency calculation on the optimized TS structure should yield exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Objective: To confirm that the found transition state connects the desired reactants and products.

-

Procedure: An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ideally leading to the corresponding reactant and product minima.

-

-

Construction of the Energy Profile:

-

Objective: To visualize the energetic landscape of the reaction and determine key thermodynamic and kinetic parameters.

-

Procedure: Calculate the Gibbs free energies of all optimized structures (reactants, intermediates, transition states, and products) and plot them against the reaction coordinate. The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants. The reaction energy (ΔGr) is the difference in free energy between the products and the reactants.

-

Case Study: Computational Analysis of Key this compound Reactions

This section applies the computational workflow to the key reactions of this compound, providing specific insights and data where available in the literature.

The Wolff-Kishner Reduction: A Deoxygenation Pathway

The Wolff-Kishner reduction transforms a carbonyl group into a methylene group via a hydrazone intermediate under basic conditions.[6][7] Computational studies have been instrumental in elucidating the mechanism of this reaction.[3][4]

Caption: The mechanistic pathway of the Wolff-Kishner reduction.

A DFT study on the Wolff-Kishner reduction of acetone and acetophenone using the B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for 1,2-ethanediol provides valuable insights into the energetics of the key steps.[3][4] Although this study used hydrazine, the general mechanism is applicable to this compound.

Table 1: Calculated Activation Energies for Key Steps in a Model Wolff-Kishner Reduction

| Reaction Step | Model System | Calculated Activation Energy (kcal/mol) | Reference |

| Hydrazone Formation | Acetone + Hydrazine | Low barrier (not explicitly reported as rate-determining) | [3][4] |

| N₂ Extrusion from Diimine | Isopropyl diimine | High barrier in base-free reaction | [3][4] |

| N₂ Extrusion (Base-catalyzed) | Isopropyl diimine + OH⁻ | Significantly lower barrier | [3][4] |

Note: The presence of a base is computationally shown to be crucial for lowering the activation barrier for the nitrogen extrusion step.[3][4]

The Fischer Indole Synthesis: Building Heterocyclic Complexity

The Fischer indole synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine (or its substituted derivatives like this compound) and a carbonyl compound under acidic conditions.[8][9][10][11]

Caption: Key intermediates in the Fischer indole synthesis.

Computational studies, such as one employing the PCM-M06-2X/6-311++G(d,p) level of theory, have investigated the mechanism and regioselectivity of the Fischer indole synthesis.[5] A key finding from computational analyses is that the[12][12]-sigmatropic rearrangement is often the rate-determining step.[9]

Table 2: Computationally Derived Activation Energies for a Model Fischer Indole Synthesis

| Reaction Step | Model System | Calculated Activation Energy (kcal/mol) | Reference |

| [12][12]-Sigmatropic Rearrangement | Substituted Phenylhydrazone | 40.1 | [13] |

Note: The activation energy can be influenced by the substitution pattern on both the hydrazine and the carbonyl compound.[5][13]

Conclusion: The Predictive Power of Computational Analysis

This technical guide has provided a comprehensive framework for the computational analysis of this compound reactions. By leveraging the power of Density Functional Theory and a systematic computational workflow, researchers can gain unprecedented insights into the mechanisms of these important transformations. The ability to computationally model reaction pathways, identify key intermediates and transition states, and predict reaction energetics empowers chemists to not only understand existing reactions but also to design new and more efficient synthetic methods. As computational resources become more accessible and theoretical methods continue to improve in accuracy, the synergy between computational and experimental chemistry will undoubtedly continue to drive innovation in the field of drug discovery and development.

References

-

A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. (URL: [Link])

-

Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. (URL: [Link])

-

Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. (URL: [Link])

-

Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. (URL: [Link])

-

Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. (URL: [Link])

-

The Fischer Indole Synthesis: A Semiempirical Study. (URL: [Link])

-

Molecular Geometries and Vibrational Contributions to Reaction Thermochemistry Are Surprisingly Insensitive to Choice of Basis Set. (URL: [Link])

-

Comparison of transition states calculated with different basis sets in the solution phase. (URL: [Link])

-

Wolff–Kishner reduction. (URL: [Link])

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (URL: [Link])

-

Fischer indole synthesis. (URL: [Link])

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (URL: [Link])

-

(PDF) Energy Profiles and Transition States in Organic Reactions: A Computational Study. (URL: [Link])

-

DFT investigation of the mechanism and role of N-heterocyclic carbene (NHC) in constructing asymmetric organosilanes using NHC-catalyzed [4+2] cycloaddition reaction. (URL: [Link])

-

(PDF) Organic Reaction Mechanisms: Fundamental Concepts, Computational Approaches, and Applications Prepared by. (URL: [Link])

-

DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. (URL: [Link])

-

Fischer Indole Synthesis. (URL: [Link])

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (URL: [Link])

-

(PDF) Fischer Indole Synthesis. (URL: [Link])

-

Wolff-Kishner Reduction. (URL: [Link])

-

the wolff-kishner reduction. (URL: [Link])

-

Wolff–Kishner reduction. (URL: [Link])

-